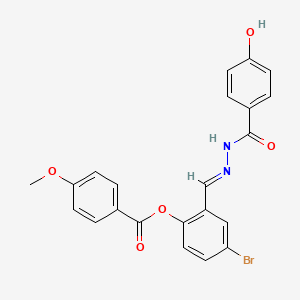![molecular formula C30H32N2O8S B12015331 Ethyl 2-[3-(4-butoxybenzoyl)-2-(3-ethoxy-4-hydroxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12015331.png)
Ethyl 2-[3-(4-butoxybenzoyl)-2-(3-ethoxy-4-hydroxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(4-butoxi-benzoyl)-2-(3-etoxi-4-hidroxi-fenil)-4-hidroxi-5-oxo-2,5-dihidro-1H-pirrol-1-IL)-4-metil-1,3-tiazol-5-carboxilato de etilo es un complejo compuesto orgánico que pertenece a la clase de compuestos heterocíclicos. Estos compuestos se caracterizan por sus estructuras cíclicas que contienen átomos de al menos dos elementos diferentes como miembros de su(s) anillo(s). Este compuesto particular presenta un anillo de tiazol, que es un anillo de cinco miembros que contiene átomos de azufre y nitrógeno.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-(3-(4-butoxi-benzoyl)-2-(3-etoxi-4-hidroxi-fenil)-4-hidroxi-5-oxo-2,5-dihidro-1H-pirrol-1-IL)-4-metil-1,3-tiazol-5-carboxilato de etilo típicamente involucra reacciones orgánicas de múltiples pasos. El proceso puede comenzar con la preparación de compuestos intermedios, como el anillo de tiazol y el anillo de pirrol, seguido de su acoplamiento en condiciones específicas. Los reactivos comunes utilizados en estas reacciones incluyen cloruro de butoxi-benzoílo, etoxi-fenol y varios catalizadores para facilitar la formación del producto deseado.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto probablemente implicaría síntesis a gran escala utilizando reactores automatizados y control preciso de las condiciones de reacción. El proceso se optimizaría para el rendimiento y la pureza, con pasos para la purificación y el control de calidad para garantizar que el producto final cumpla con las especificaciones requeridas.
Análisis De Reacciones Químicas
Tipos de reacciones
2-(3-(4-butoxi-benzoyl)-2-(3-etoxi-4-hidroxi-fenil)-4-hidroxi-5-oxo-2,5-dihidro-1H-pirrol-1-IL)-4-metil-1,3-tiazol-5-carboxilato de etilo puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar diferentes productos, dependiendo de las condiciones y los reactivos utilizados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales dentro del compuesto, lo que potencialmente conduce a la formación de nuevos derivados.
Sustitución: El compuesto puede participar en reacciones de sustitución, donde un grupo funcional es reemplazado por otro.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como permanganato de potasio, agentes reductores como borohidruro de sodio y varios ácidos y bases para facilitar las reacciones de sustitución. Las condiciones para estas reacciones varían, pero típicamente implican temperaturas y presiones controladas para lograr los resultados deseados.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación podría producir diferentes derivados hidroxilados o cetónicos, mientras que la reducción podría producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
2-(3-(4-butoxi-benzoyl)-2-(3-etoxi-4-hidroxi-fenil)-4-hidroxi-5-oxo-2,5-dihidro-1H-pirrol-1-IL)-4-metil-1,3-tiazol-5-carboxilato de etilo tiene diversas aplicaciones en la investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se estudia por sus posibles actividades biológicas, como propiedades antimicrobianas o anticancerígenas.
Medicina: Se investiga por sus posibles efectos terapéuticos y como compuesto principal para el desarrollo de fármacos.
Industria: Se utiliza en el desarrollo de nuevos materiales o como catalizador en ciertos procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 2-(3-(4-butoxi-benzoyl)-2-(3-etoxi-4-hidroxi-fenil)-4-hidroxi-5-oxo-2,5-dihidro-1H-pirrol-1-IL)-4-metil-1,3-tiazol-5-carboxilato de etilo involucra su interacción con objetivos moleculares específicos. Estos objetivos podrían incluir enzimas, receptores u otras proteínas que desempeñan un papel en varias vías biológicas. Los efectos del compuesto están mediados a través de estas interacciones, lo que lleva a cambios en los procesos y funciones celulares.
Comparación Con Compuestos Similares
Compuestos similares
Compuestos similares a 2-(3-(4-butoxi-benzoyl)-2-(3-etoxi-4-hidroxi-fenil)-4-hidroxi-5-oxo-2,5-dihidro-1H-pirrol-1-IL)-4-metil-1,3-tiazol-5-carboxilato de etilo incluyen otros compuestos heterocíclicos con anillos de tiazol o pirrol. Los ejemplos podrían incluir:
- Derivados de tiazol con diferentes sustituyentes.
- Derivados de pirrol con varios grupos funcionales.
Unicidad
La singularidad de 2-(3-(4-butoxi-benzoyl)-2-(3-etoxi-4-hidroxi-fenil)-4-hidroxi-5-oxo-2,5-dihidro-1H-pirrol-1-IL)-4-metil-1,3-tiazol-5-carboxilato de etilo radica en su combinación específica de grupos funcionales y estructuras cíclicas, que confieren propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C30H32N2O8S |
|---|---|
Peso molecular |
580.6 g/mol |
Nombre IUPAC |
ethyl 2-[(3Z)-3-[(4-butoxyphenyl)-hydroxymethylidene]-2-(3-ethoxy-4-hydroxyphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C30H32N2O8S/c1-5-8-15-40-20-12-9-18(10-13-20)25(34)23-24(19-11-14-21(33)22(16-19)38-6-2)32(28(36)26(23)35)30-31-17(4)27(41-30)29(37)39-7-3/h9-14,16,24,33-34H,5-8,15H2,1-4H3/b25-23- |
Clave InChI |
GQMGJFPMXDXTPY-BZZOAKBMSA-N |
SMILES isomérico |
CCCCOC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC)C)C4=CC(=C(C=C4)O)OCC)/O |
SMILES canónico |
CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC)C)C4=CC(=C(C=C4)O)OCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-((E)-{[3-(3-isopropoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenol](/img/structure/B12015252.png)

![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B12015256.png)
![5-[4-(Dimethylamino)phenyl]-4-{[(E)-(2,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12015259.png)
![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12015260.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B12015265.png)
![(4E)-5-(3,4-dimethoxyphenyl)-4-{hydroxy[4-(prop-2-en-1-yloxy)phenyl]methylidene}-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B12015266.png)

![3-(4-Bromophenyl)-2-{[(2E)-3-phenyl-2-propenyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B12015282.png)


![((5E)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)(phenyl)acetic acid](/img/structure/B12015301.png)
![N-(5-chloro-2-methylphenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12015321.png)
